Proxyl nitroxide Proxyl nitroxide PROXYL is a member of aminoxyls and a member of pyrrolidines. It has a role as a radical scavenger.
Brand Name: Vulcanchem
CAS No.: 3229-53-6
VCID: VC1635377
InChI: InChI=1S/C8H16NO/c1-7(2)5-6-8(3,4)9(7)10/h5-6H2,1-4H3
SMILES: CC1(CCC(N1[O])(C)C)C
Molecular Formula: C8H16NO
Molecular Weight: 142.22 g/mol

Proxyl nitroxide

CAS No.: 3229-53-6

Cat. No.: VC1635377

Molecular Formula: C8H16NO

Molecular Weight: 142.22 g/mol

* For research use only. Not for human or veterinary use.

Proxyl nitroxide - 3229-53-6

Specification

CAS No. 3229-53-6
Molecular Formula C8H16NO
Molecular Weight 142.22 g/mol
Standard InChI InChI=1S/C8H16NO/c1-7(2)5-6-8(3,4)9(7)10/h5-6H2,1-4H3
Standard InChI Key RPDUDBYMNGAHEM-UHFFFAOYSA-N
SMILES CC1(CCC(N1[O])(C)C)C
Canonical SMILES CC1(CCC(N1[O])(C)C)C

Introduction

Structure and Chemical Properties

Common Derivatives

Several important proxyl derivatives have been developed through substitution at various positions of the pyrrolidine ring:

  • 3-Carbamoyl-PROXYL (3-carbamoyl-2,2,5,5-tetramethylpyrrolidine-N-oxyl)

  • 3-Carboxy-PROXYL (3-carboxy-2,2,5,5-tetramethylpyrrolidine-N-oxyl)

  • 3-Aminomethyl-PROXYL

  • 3-Amino-PROXYL

These derivatives possess different solubility, membrane permeability, and redox properties, making them suitable for specific applications .

Physical Properties

Proxyl nitroxides typically exist as colored solids or liquids (often yellow to orange) at room temperature. They exhibit distinctive electron paramagnetic resonance (EPR) spectra, which makes them valuable as spin probes and spin labels. Their solubility varies based on the substituent groups on the pyrrolidine ring, with some derivatives being water-soluble and others more lipophilic .

Synthesis Methods

Several synthetic routes have been developed to prepare proxyl nitroxides and their derivatives. The most common methods include:

Oxidation of Sterically Hindered Amines

The primary method for synthesizing proxyl nitroxides involves the oxidation of corresponding sterically hindered amines using oxidizing agents such as hydrogen peroxide, potassium peroxymonosulfate (OXONE), or meta-chloroperoxybenzoic acid (m-CPBA) . This approach typically results in high yields, with the main challenge being the synthesis of the amine precursor.

Ring Contraction of Piperidine Nitroxides

Interestingly, proxyl nitroxides can also be obtained through ring contraction of six-membered piperidine nitroxides (TEMPO derivatives). This method provides an alternative synthetic pathway when direct oxidation of hindered amines is challenging .

Redox Properties and Mechanisms

Oxidation-Reduction States

Proxyl nitroxides, like other nitroxyl radicals, can exist in three oxidation states: the nitroxide radical (>N-O- ), the oxoammonium cation (>N+=O), and the hydroxylamine (>N-OH). These three forms can interconvert through various redox processes, which underlies their antioxidant and catalytic activities .

The interconversion between these states can be summarized as follows:

Oxidation StateChemical FormRelative Reactivity
OxidizedOxoammonium cation (>N+=O)Strong oxidant
NativeNitroxide radical (>N-O- )Stable radical, moderate reactivity
ReducedHydroxylamine (>N-OH)Hydrogen atom donor

Redox Mechanisms

Proxyl nitroxides participate in several redox mechanisms that contribute to their biological and chemical activities:

  • Superoxide Dismutase (SOD) Mimetic Activity: Proxyl nitroxides can catalyze the dismutation of superoxide radicals (O₂- ⁻) to hydrogen peroxide (H₂O₂) and oxygen. The catalytic rate constants for this SOD mimetic action typically range between 10⁶ M⁻¹s⁻¹ to 10⁸ M⁻¹s⁻¹, which is 2-3 orders of magnitude lower than that of SOD itself but still significant given their low molecular weight .

  • Peroxidase-like Activity: Proxyl nitroxides can enhance the catalase-like activity of certain heme proteins, facilitating the decomposition of hydrogen peroxide and providing protection against oxidative damage .

  • Electron Transfer Reactions: The nitroxide/oxoammonium pair acts as an efficient redox couple that can support catalytic processes via reversible 1-electron redox reactions .

Bioreduction Resistance

A notable characteristic of proxyl nitroxides is their enhanced resistance to bioreduction compared to TEMPO derivatives. In studies comparing the cellular reduction rates of mitochondria-targeted nitroxides, proxyl-based compounds (mCP1 and mCP2) showed 2-3 times slower reduction rates compared to TEMPO-based mitoTEMPO . This stability in reducing environments makes proxyl nitroxides particularly valuable in biological applications.

When incubated with intact endothelial cells for 40 minutes, mitoTEMPO showed a 41% reduction in EPR signal intensity, whereas mCP1 and mCP2 showed only 13% and 18% reduction, respectively .

Table: Comparison of Bioreduction Rates in Endothelial Cells

NitroxideReduction in EPR Signal After 40 min (%)Relative Bioreduction Rate
mitoTEMPO (TEMPO-based)41%
mCP1 (Proxyl-based)13%
mCP2 (Proxyl-based)18%1.4×

Comparison with Other Nitroxides

Structural Differences

The primary structural difference between proxyl nitroxides and TEMPO derivatives lies in the ring size: proxyl nitroxides contain a five-membered pyrrolidine ring, while TEMPO derivatives feature a six-membered piperidine ring. This difference in ring structure impacts the flexibility, redox properties, and biological behavior of these compounds .

Redox Properties Comparison

The oxidation and reduction potentials of nitroxides are influenced by their ring structure. Generally, six-membered ring nitroxides (TEMPO) are oxidized and reduced at lower potentials than five-membered ring compounds (proxyl) due to the greater flexibility of the six-membered ring, which allows the nitrogen center to planarize more easily upon oxidation .

Reaction Rates with Superoxide

In comparing the reactivity of mitochondria-targeted nitroxides with superoxide (O₂- ⁻), significant differences were observed between proxyl-based and TEMPO-based compounds:

Table: Rate Constants for Reaction with Superoxide

NitroxideRate Constant (M⁻¹s⁻¹)Relative Rate
mitoTEMPO (TEMPO-based)2.5 × 10⁵1.0
mCP1 (Proxyl-based)7.6 × 10⁴0.30
mCP2 (Proxyl-based)3.2 × 10⁴0.13

Applications in Polymer Chemistry

Nitroxide-Mediated Polymerization (NMP)

Proxyl nitroxides have found significant application in polymer chemistry, particularly in nitroxide-mediated living radical polymerization (NMP). In this process, the thermally-induced dissociation of alkoxyamines (compounds with the general structure R-O-NR₂) generates a persistent nitroxide radical and a reactive carbon-centered radical that can initiate polymerization .

Proxyl-based systems offer several advantages over TEMPO-based alternatives in NMP:

  • Faster polymerization rates: Polymerization processes using proxyl nitroxides generally proceed more rapidly than those using TEMPO derivatives .

  • Broader monomer compatibility: While TEMPO-based systems work well primarily with styrene derivatives, proxyl-based systems can effectively polymerize a broader range of monomers, including n-butyl acrylate .

  • Lower disproportionation tendency: Proxyl nitroxides show a reduced propensity to undergo disproportionation reactions compared to TEMPO derivatives, which contributes to their improved performance in polymerization processes .

Alkoxyamine Synthesis and Properties

Alkoxyamines based on proxyl nitroxides are key components in NMP. These compounds can be synthesized through various methods, including:

  • Trapping of carbon-centered radicals with nitroxides

  • Reaction with alkyl halides (atom transfer radical addition)

  • Addition of organometallic reagents

  • Meisenheimer rearrangement of t-amine oxides

The bond dissociation energy (BDE) of the NO-C bond in alkoxyamines is crucial for their performance in NMP. This energy determines the temperature at which the alkoxyamine undergoes homolysis to generate the nitroxide and carbon radical pair that mediates the polymerization process .

Medical Applications and Biological Effects

Antihypertensive Properties

Proxyl nitroxides have demonstrated significant potential as therapeutic agents for hypertension. Mitochondria-targeted proxyl derivatives (mCP1 and mCP2) have shown antihypertensive effects comparable to those of mitoTEMPO in angiotensin II-infused mice . These effects are attributed to the compounds' ability to scavenge reactive oxygen species, particularly superoxide, in mitochondria, which plays a key role in the pathogenesis of hypertension.

Antioxidant Properties in Asthma Treatment

The nitroxide 3-carbamoyl proxyl (3-CP) has shown promising results in attenuating airway inflammation and hyperresponsiveness in models of severe asthma. Studies using murine models of ovalbumin (OVA) and house dust mite (HDM) induced asthma revealed that 3-CP significantly reduced:

  • Bronchoalveolar lavage fluid (BALf) cell counts

  • Airway hyperresponsiveness

  • Fibrosis

  • Transforming growth factor-beta (TGF-β) levels

  • Protein nitration levels in lung tissue

These findings suggest potential therapeutic applications of 3-CP in treating different forms of severe asthma, particularly those that are resistant to conventional treatments like corticosteroids.

Imaging Applications

Proxyl nitroxides find application in magnetic resonance imaging (MRI) as contrast agents. Their paramagnetic properties allow them to enhance image contrast, and their differential stability in various tissue environments can provide valuable information about redox status in vivo .

Some proxyl derivatives, particularly membrane-impermeable types like carboxy-PROXYL, have shown favorable stability against reduction in biological environments. This makes them valuable tools for redox imaging techniques that combine nitroxyl radicals with dynamic scanning T1-weighted MRI to provide redox information for target tissues .

Dynamic Nuclear Polarization (DNP)

Recent research has explored the use of pyrrolidine-based nitroxides (proxyl derivatives) as polarization agents for sensitivity-enhanced NMR spectroscopy in cellular environments. The development of novel polarization agents like POPAPOL, based on the proxyl structure, has demonstrated increased lifetimes under reducing conditions compared to piperidine-based alternatives .

This application highlights the superior bioresistance of proxyl-based nitroxides in cellular environments, where their stability against reduction provides advantages over TEMPO-based compounds for certain analytical techniques.

Research Findings and Recent Developments

Mitochondria-Targeted Proxyl Nitroxides

Recent research has focused on developing mitochondria-targeted proxyl nitroxides for therapeutic applications. Two compounds, mCP1 (3-[2-(triphenyphosphonio)acetamidomethyl]-2,2,5,5-tetramethylpyrrolidine-1-oxyl) and mCP2 (3-[2-(triphenyphosphonio)acetamido]-2,2,5,5-tetramethylpyrrolidine-1-oxyl), have been synthesized and evaluated for their antioxidant and antihypertensive properties .

Key findings include:

  • Despite having lower rate constants for reaction with superoxide (3-7 fold lower than mitoTEMPO), mCP1 and mCP2 showed comparable protection of mitochondrial respiration in H₂O₂-treated endothelial cells.

  • The cellular bioreduction of mCP1 and mCP2 was 3- and 2-fold slower compared to mitoTEMPO, leading to higher intracellular concentrations of the active nitroxide form.

  • In an angiotensin II-infused mouse model of hypertension, both compounds demonstrated antihypertensive effects comparable to mitoTEMPO.

Spirocyclic Nitroxyl Radicals

Recent advances in nitroxide chemistry have led to the development of spirocyclic nitroxyl radicals (SNRs), which incorporate a proxyl structure with a spiro-junction at the α-, β-, or γ-carbon atom of the nitroxide fragment. These compounds represent a new class of stable paramagnetic species with unique properties and potential applications .

The synthesis of these complex structures often involves multiple steps, including aldol condensation, cyclization with ammonia, and subsequent oxidation to form the nitroxide radical. For example, the synthesis of di-α,α'-spirocyclic nitroxyl radical involves the formation of cyclic amine intermediates through the reaction of ketone mixtures with gaseous ammonia at elevated temperatures .

Biradical Development for DNP Applications

Recent work has focused on the development of nitroxide-based biradicals for dynamic nuclear polarization (DNP) applications in cellular environments. A novel polarization agent called POPAPOL, based on the proxyl structure, has demonstrated increased lifetime under reducing conditions compared to other commercially available polarization agents .

This research highlights the superior performance of pyrrolidine-based nitroxides (proxyl derivatives) over piperidine-based nitroxides in cellular environments, suggesting that future polarization agent designs must carefully balance DNP performance and stability for cellular applications .

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